Neu-tral red

Beschreibung

Historical Context and Development of Neutral Red as a Research Tool

Neutral Red has been utilized in various biological systems for nearly a century. nih.gov Early applications included its use as a vital stain for visualizing living cells and specific organelles like lysosomes in animal cells and vacuoles in plant and fungal cells. nih.govuvigo.esabmgood.com The Neutral Red Uptake cytotoxicity assay, a significant development in its application, was pioneered by Ellen Borenfreund and James A. Puerner at the Rockefeller University in 1984. ebi.ac.ukre-place.bewikipedia.orgsigmaaldrich.com This assay provided a simple and quantitative procedure for assessing cytotoxicity using monolayer cell cultures. ebi.ac.ukwikipedia.orgsigmaaldrich.com The NRU test has since been recognized by regulatory bodies for evaluating the acute toxicity and photocytotoxicity of chemicals. altervista.org

Fundamental Principles of Neutral Red Cellular Interaction

The interaction of Neutral Red with cells is governed by its chemical properties and the physiological state of the cell. As a weakly cationic dye, Neutral Red's ability to traverse cellular membranes and localize within specific organelles is central to its function as a vital stain and a tool for viability assessment. re-place.bealtervista.orgresearchtweet.com

Mechanism of Cellular Uptake and Intracellular Localization

The cellular uptake and intracellular localization of Neutral Red involve a combination of passive diffusion and active processes, leading to its characteristic accumulation in acidic organelles. nih.govre-place.beontosight.aialtervista.orgresearchtweet.com

Passive Diffusion across Cell Membranes

Neutral Red, being a weakly cationic and lipophilic dye, can penetrate cell membranes via non-ionic passive diffusion. nih.govre-place.bealtervista.orgre-place.beresearchtweet.com At physiological pH (around 7.4), a significant proportion of the dye exists in its uncharged, neutral form, which facilitates its passage across the lipid bilayer of the plasma membrane. re-place.bealtervista.orgresearchgate.net This passive movement is driven by the concentration gradient of the uncharged form of the dye across the membrane. bartleby.com

Active Transport Mechanisms in Viable Cells

While passive diffusion plays a role in initial entry, viable cells can absorb Neutral Red through active transport mechanisms. sigmaaldrich.comclinisciences.comabcam.comassaygenie.com This active uptake is crucial for the efficient accumulation of the dye within the cell. The ability of viable cells to actively transport and retain the dye distinguishes them from non-viable cells, which lack this capacity. clinisciences.comabcam.comassaygenie.com The active transport process contributes to the concentration of the dye inside the cell, particularly within specific organelles. sigmaaldrich.com

Accumulation and Retention within Lysosomes and Vacuoles

A key characteristic of Neutral Red is its accumulation and retention within lysosomes in animal cells and vacuoles in plant and fungal cells. nih.govuvigo.esre-place.beontosight.ainih.govaltervista.orgre-place.benih.govsigmaaldrich.comresearchtweet.comclinisciences.comabcam.comassaygenie.comresearchgate.net These organelles are characterized by their acidic internal environment. ontosight.aialtervista.orgbiotrend.comresearchgate.net Once inside these acidic compartments, the neutral form of the dye becomes protonated, acquiring a positive charge. nih.govaltervista.orgresearchgate.netresearchgate.netusp.br This protonation is essential for trapping the dye within the lysosomes or vacuoles, as the charged form is unable to easily diffuse back across the organelle membrane. altervista.orgresearchgate.net The retention of Neutral Red within these organelles is also facilitated by binding to anionic and/or phosphate (B84403) groups within the lysosomal matrix through electrostatic hydrophobic bonds. re-place.be The amount of dye retained is proportional to the number of viable cells and their lysosomal integrity. re-place.beontosight.airesearchgate.net

Role of Intracellular pH Gradients in Dye Protonation and Trapping

The accumulation and trapping of Neutral Red within lysosomes and vacuoles are critically dependent on the maintenance of intracellular pH gradients. re-place.beresearchtweet.comresearchgate.net Viable cells actively maintain a lower pH within lysosomes (typically pH 4.5-5.0) compared to the cytoplasm (around pH 7.4). re-place.bealtervista.orgresearchgate.net Neutral Red has a pKa of approximately 6.8 to 8.0. ebi.ac.ukuvigo.esapcpure.comaltervista.orgwikipedia.orgapexbt.combiotrend.comresearchgate.net At physiological cytoplasmic pH, a significant fraction of the dye is in its neutral form, allowing it to cross the lysosomal membrane. re-place.bealtervista.orgresearchgate.net Upon entering the acidic lysosomal environment, the dye accepts a proton, becoming positively charged (cationic form, NRH+). nih.govaltervista.orgresearchgate.netresearchgate.netusp.br This protonated, charged form is significantly less permeable to the lysosomal membrane, effectively trapping the dye within the organelle. altervista.orgresearchgate.net The cell's capacity to maintain this pH gradient, which requires ATP-dependent proton pumps, is therefore directly linked to its ability to accumulate and retain Neutral Red. re-place.bealtervista.orgapexbt.com When cellular viability is compromised or the pH gradient is disrupted, the dye cannot be retained as effectively. re-place.beresearchgate.net

Data Table: Properties and Cellular Interaction of Neutral Red

| Property | Description | Relevant Cellular Interaction Aspect |

| Chemical Nature | Weakly cationic eurhodin dye | Influences membrane permeability and protonation state. ebi.ac.ukre-place.bealtervista.org |

| Lipophilicity | Lipophilic in unprotonated form | Facilitates passive diffusion across lipid membranes. nih.govresearchtweet.comusp.br |

| pKa | Approximately 6.8 - 8.0 | Determines protonation state at different pH values. ebi.ac.ukuvigo.esapcpure.comaltervista.orgwikipedia.orgapexbt.combiotrend.comresearchgate.net |

| Uptake Mechanism | Passive diffusion (non-ionic) and Active transport | Enables entry into viable cells. re-place.bealtervista.orgre-place.besigmaaldrich.comresearchtweet.comclinisciences.comabcam.comassaygenie.com |

| Intracellular Localization | Accumulates in lysosomes (animals) and vacuoles (plants/fungi) | Primary sites of accumulation due to acidic pH. nih.govuvigo.esre-place.beontosight.ainih.govaltervista.orgre-place.benih.govsigmaaldrich.comresearchtweet.comclinisciences.comabcam.comassaygenie.comresearchgate.net |

| Retention Mechanism | Protonation in acidic environment and binding to lysosomal matrix components | Traps the dye within lysosomes/vacuoles. nih.govre-place.bealtervista.orgresearchgate.netresearchgate.netusp.br |

| pH Indicator Property | Changes color from red (acidic) to yellow (basic) between pH 6.8 and 8.0 | Useful for visualizing pH variations in cellular compartments. ebi.ac.ukuvigo.esapcpure.comwikipedia.orgapexbt.combiotrend.com |

Binding to Lysosomal Matrix Components

Neutral Red is a weakly cationic dye that can penetrate cell membranes via nonionic passive diffusion at physiological pH re-place.bealtervista.org. Once inside the cell, it selectively accumulates in lysosomes nih.govre-place.bekmptm.pl. This accumulation is driven by the acidic environment maintained within the lysosomes, which typically have a pH ranging from 4.5 to 5 oceanbestpractices.org. At this lower pH, Neutral Red becomes protonated, transforming into a cationic form (NRH+) altervista.org. This charged form is then trapped within the lysosome, as it cannot easily diffuse back across the lysosomal membrane altervista.org.

The retention of Neutral Red within lysosomes involves binding to anionic and/or phosphate groups present in the lysosomal matrix through electrostatic hydrophobic bonds re-place.be. The ability of cells to take up and retain Neutral Red is dependent on their capacity to maintain pH gradients, which is an energy-dependent process requiring ATP re-place.be. Lysosomal integrity and the ability to sequester Neutral Red are highly sensitive indicators of cell viability re-place.be. Damage to the lysosomal membrane or impairment of the proton pump responsible for maintaining the acidic pH can lead to a reduction in Neutral Red retention time oceanbestpractices.orgajol.info.

Research findings highlight the specificity of Neutral Red binding to lysosomes. For instance, studies have shown that Neutral Red stains lysosomes red wikipedia.org. The degree of trapping of this lysosomotropic marker is influenced by the lysosomal pH and the efficiency of the membrane-associated proton pump oceanbestpractices.orgajol.info.

Spectrophotometric Quantification of Neutral Red Uptake

The spectrophotometric quantification of Neutral Red uptake is a fundamental aspect of the NRU assay for assessing cell viability and cytotoxicity nih.govre-place.beresearchgate.netassaygenie.comnist.gov. This method provides a quantitative estimation of the number of viable cells in a culture re-place.beresearchgate.net.

The principle behind spectrophotometric quantification is based on the amount of Neutral Red retained within the lysosomes of viable cells re-place.bekmptm.plqualitybiological.com. After cells are exposed to a medium containing Neutral Red, they are washed to remove extracellular dye re-place.bequalitybiological.com. The dye that has been incorporated and retained within the lysosomes of viable cells is then extracted using a suitable solution, typically acidified ethanol (B145695) or a similar destain solution re-place.bequalitybiological.com.

The concentration of the extracted dye, which is proportional to the number of viable cells, is then measured using a spectrophotometer re-place.bequalitybiological.com. The absorbance is typically read at a wavelength around 540 nm researchgate.netassaygenie.comqualitybiological.com. A linear relationship exists between the number of viable cells and the absorbance of the extracted Neutral Red re-place.be.

The spectrophotometric measurement allows for the quantitative assessment of cell viability and the determination of cytotoxic effects of various substances kmptm.plqualitybiological.com. A decrease in Neutral Red uptake compared to control cells indicates a reduction in cell viability caused by the test material qualitybiological.com. This method is used to determine parameters such as IC50 values, representing the concentration of a substance that reduces cell viability by 50% europa.eu.

Protocols for the spectrophotometric quantification of Neutral Red uptake often involve seeding cells in multi-well plates, treating them with the substance of interest, incubating with Neutral Red solution, washing, extracting the dye, and finally reading the absorbance using a microplate spectrophotometer researchgate.netqualitybiological.com.

Research has utilized this method in various cell types, including primary cells and established cell lines from diverse origins re-place.beresearchgate.net. For example, studies have applied the NRU assay with spectrophotometric quantification to assess the cytotoxicity of chemicals on human and rat hepatocytes nih.gov, evaluate the effects of quantum dots on human cervical cancer cells researchgate.net, and measure the uptake by fish macrophages nih.gov.

While the standard method involves destructive extraction for spectrophotometric analysis, some research explores live quantification methods using techniques like lens-free imaging, which allows for in situ monitoring of Neutral Red uptake without the need for extraction nist.gov. However, spectrophotometry of extracted dye remains a widely used and standardized approach for quantitative analysis in academic research nih.govre-place.beresearchgate.netassaygenie.comnist.gov.

Data from research findings can be presented in tables to show the relationship between factors like substance concentration, incubation time, and measured absorbance values, which correlate to cell viability.

Here is an example of how research findings might be presented in a data table, illustrating the effect of a hypothetical substance on Neutral Red uptake in a cell line:

| Substance Concentration (µM) | Incubation Time (h) | Average Absorbance (540 nm) | Percentage of Control Viability (%) |

| 0 | 24 | 0.850 | 100 |

| 10 | 24 | 0.723 | 85.1 |

| 50 | 24 | 0.459 | 54.0 |

| 100 | 24 | 0.187 | 22.0 |

| 0 | 48 | 0.910 | 100 |

| 10 | 48 | 0.601 | 66.0 |

| 50 | 48 | 0.280 | 30.8 |

| 100 | 48 | 0.055 | 6.0 |

Note: This table presents hypothetical data for illustrative purposes based on the type of data generated in NRU assays.

This type of data allows researchers to plot dose-response curves and determine cytotoxicity endpoints like IC50 values.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

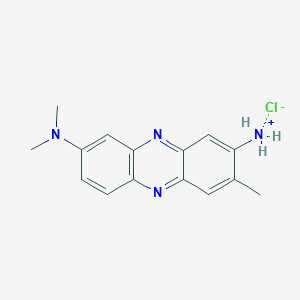

IUPAC Name |

8-N,8-N,3-trimethylphenazin-5-ium-2,8-diamine;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSADBUBUOPOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-85-5 |

Source

|

| Details | Compound: Poly(neutral red) | |

| Record name | Poly(neutral red) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-24-2 |

Source

|

| Record name | Neutral Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Neutral Red Uptake Nru Assay in Cell Viability and Cytotoxicity Studies

Methodological Framework of the Neutral Red Uptake Assay

The NRU assay is a robust and sensitive procedure for assessing cell viability. re-place.be It is generally considered more cost-effective and sensitive than other common cytotoxicity assays, such as those using tetrazolium salts or measuring enzyme leakage. re-place.beresearchgate.net The entire process, from treating the cells to obtaining results, can typically be completed in under three hours. re-place.beresearchgate.net

Cell Culture Preparations for NRU Assays

Proper preparation of cell cultures is a critical first step for obtaining reliable and reproducible results in the NRU assay. This involves the careful selection of appropriate cell types and the optimization of their growth conditions.

A significant advantage of the NRU assay is its applicability to a wide range of cell types. Most primary cells and established cell lines from diverse origins, including human, animal, and fish, can be successfully used. re-place.beresearchgate.net The choice of cell line often depends on the specific research question and the target tissue or organ for the cytotoxicity assessment. For instance, the human hepatoma cell line HepG2 is frequently used as an in vitro model for human hepatocytes. springernature.com

Some commonly used cell lines in NRU assays include:

Balb/c 3T3: A murine fibroblast cell line often used in baseline cytotoxicity testing. service.gov.ukeuropa.eu

Chinese Hamster Ovary (CHO): A robust cell line used for assessing the cytotoxicity of various substances, including cigarette smoke. canada.cacoresta.org

Normal Human Keratinocytes (NHK): Used for evaluating the toxicity of chemicals on skin cells. nih.gov

HeLa: A human cervical cancer cell line. nih.gov

BT-474: A human breast ductal carcinoma cell line. nih.gov

V79: A Chinese hamster lung fibroblast cell line. nih.gov

BEAS-2B: A human bronchial epithelial cell line. coresta.org

Neuro-2a: A mouse neuroblastoma cell line. re-place.beresearchgate.net

SH-SY5Y: A human neuroblastoma cell line. re-place.be

The selection of the cell line should be guided by the objectives of the study, ensuring the chosen cells are relevant to the potential target of the xenobiotic being tested.

Optimizing the number of cells seeded per well is crucial for the accuracy of the NRU assay. The ideal seeding density depends on the specific cell type and the duration of the experiment. re-place.be A typical density for many cell lines is approximately 5 x 10⁴ cells/mL. re-place.be For instance, a protocol for CHO cells suggests preparing a suspension of 50,000 viable cells/mL. canada.ca The goal is to have the cells form a semi-confluent or at least 50% confluent monolayer at the time of xenobiotic exposure. qualitybiological.comservice.gov.uk This allows for sufficient cell numbers for dye uptake while avoiding overgrowth, which can affect results. It is recommended to perform a pre-assay optimization to determine the optimal plating density for each cell line. himedialabs.com

| Cell Line | Typical Seeding Density (cells/well) | Reference |

|---|---|---|

| General Range | 5,000 - 50,000 | abcam.co.jp |

| Balb/c 3T3 | 1 x 10⁴ | europa.eu |

| NHK | 2 x 10⁴ - 2.5 x 10⁴ | nih.gov |

| HepG2, MCF7 | 5,000 - 20,000 | abcam.co.jpassaygenie.com |

Experimental Procedures for Xenobiotic Exposure and Dye Incubation

Following cell seeding and adherence, the cells are exposed to the test substance (xenobiotic). re-place.be Typically, cells are incubated for 24 hours to allow for recovery and adherence before treatment. canada.caeuropa.eu The test chemical is prepared in a suitable solvent, often dimethyl sulfoxide (B87167) (DMSO), and diluted to various concentrations in the cell culture medium. abcam.co.jpcanada.ca Cells are then exposed to these concentrations for a defined period, commonly 24 hours. qualitybiological.comservice.gov.ukcanada.ca

After the exposure period, the medium containing the xenobiotic is removed, and the cells are washed to eliminate any residual test material. qualitybiological.com Subsequently, a medium containing Neutral Red dye is added to each well. re-place.becanada.ca The concentration of the Neutral Red medium is typically around 40-50 µg/mL. re-place.beservice.gov.uk The plates are then incubated for a period that generally ranges from 2 to 3 hours to allow for dye uptake by viable cells. re-place.becanada.caeuropa.eu While a 2-hour incubation is often sufficient, this can be extended up to 4 hours for cells with low metabolic activity or at low densities. re-place.bequalitybiological.com

Dye Extraction and Spectrophotometric Measurement Protocols

Once the dye incubation is complete, the Neutral Red medium is removed, and the cells are washed again to remove any unincorporated dye. re-place.beeuropa.eu The next step is the extraction of the dye that has been sequestered within the lysosomes of the viable cells. re-place.be This is achieved by adding a destain or solubilization solution. abcam.co.jpqualitybiological.com A commonly used extraction solution is a mixture of ethanol (B145695) and acetic acid in water (e.g., 50% ethanol, 1% glacial acetic acid, and 49% water). qualitybiological.comservice.gov.ukcanada.ca The plate is then agitated for at least 10 minutes to ensure the complete release and solubilization of the dye, resulting in a colored solution. qualitybiological.comeuropa.eu

The final step is the quantification of the extracted dye. The absorbance of the colored solution in each well is measured using a spectrophotometer or microplate reader. re-place.bequalitybiological.com The measurement is typically performed at a wavelength of 540 nm. re-place.beabcam.co.jpqualitybiological.comservice.gov.ukcanada.ca

| Step | Description | Typical Duration/Value | Reference |

|---|---|---|---|

| Cell Seeding | Plating of cells in 96-well plates. | 24 hours for adherence | canada.caeuropa.eu |

| Xenobiotic Exposure | Incubation with various concentrations of the test substance. | 24 hours | qualitybiological.comcanada.ca |

| Dye Incubation | Incubation with Neutral Red medium. | 2 - 3 hours | re-place.becanada.caeuropa.eu |

| Dye Extraction | Addition of a destain solution (e.g., acidified ethanol). | ~10 minutes | qualitybiological.com |

| Measurement | Reading absorbance with a spectrophotometer. | 540 nm | re-place.becanada.ca |

Data Analysis and Interpretation in Cytotoxicity Assessment

The data obtained from the spectrophotometric reading is used to assess the cytotoxicity of the test substance. The absorbance values are first corrected by subtracting the average absorbance of the blank wells (containing medium but no cells). canada.ca The viability of the treated cells is then expressed as a percentage of the viability of the untreated control cells (vehicle control). qualitybiological.comservice.gov.uk

The cytotoxicity is often represented by plotting the percentage of cell viability against the concentration of the xenobiotic to generate a dose-response curve. re-place.bequalitybiological.com From this curve, a key parameter, the IC50 value, can be determined. The IC50 is the concentration of the test substance that causes a 50% reduction in cell viability as measured by the uptake of Neutral Red. re-place.beservice.gov.ukcanada.ca This value provides a quantitative measure of the cytotoxicity of the compound, allowing for the comparison of the relative toxicity of different substances. europa.eu

Advanced Methodological Considerations for NRU Assays

Adaptations for High-Throughput Screening (HTS)

The standard NRU assay protocol has been successfully adapted for High-Throughput Screening (HTS), a process used in drug discovery to rapidly assess large libraries of compounds. nih.govmdpi.com HTS adaptations focus on increasing productivity and reducing the amount of test material required. nih.gov

Key modifications for HTS include:

Miniaturization: Assays are performed in high-density microplates, such as 384-well or 1536-well formats, significantly reducing reagent and compound volumes. mdpi.com

Automation: Liquid handling robots and automated plate readers are used to manage the repetitive steps of the assay, such as compound addition, washing, and reading the optical density. mdpi.com

Simplified Protocols: For initial screening, a single, high concentration of each compound may be tested to quickly identify "hits" or potentially toxic substances. nih.gov For instance, a retrospective analysis of 86 materials showed that testing at a single concentration of 10 µg/ml could correctly identify the phototoxic hazard for a majority of the compounds. nih.gov While this screening approach can result in some false negatives, it is considered an acceptable trade-off for the substantial increase in throughput. nih.gov Compounds identified as hits in the primary screen are then subjected to more detailed secondary screening to generate full concentration-response curves and calculate accurate IC50 values. mdpi.com

These adaptations allow for the screening of thousands of compounds per day, making the NRU assay a valuable tool in the early stages of drug development and toxicological profiling. nih.govmdpi.com

Integration and Comparative Analysis with Other Cellular Assays

The NRU assay is often compared with tetrazolium reduction assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as both are common colorimetric methods for determining cell viability. nih.govdergipark.org.tr While both assays often yield correlated results, they are based on different cellular mechanisms. nih.govnih.gov

Mechanism of Action: The NRU assay measures the integrity of the cell membrane and the function of lysosomes, as viable cells must be able to take up and sequester the neutral red dye. researchgate.net The MTT assay, conversely, measures mitochondrial activity. nih.gov In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the water-soluble yellow salt into an insoluble purple formazan (B1609692) product. nih.gov

Sensitivity and Interference: The NRU assay is sometimes reported to be more sensitive than the MTT assay. nih.govresearchgate.net Furthermore, the MTT assay can be susceptible to interference from compounds that affect mitochondrial function or that can chemically reduce the MTT salt, leading to false results. researchgate.netresearchgate.net

Assay Procedure: A practical difference is that the standard NRU assay is heterogeneous, requiring washing steps to remove excess dye before extraction. researchgate.net The MTT assay, particularly its newer variants like XTT and MTS, can be performed as a homogeneous assay, simplifying the procedure. researchgate.net

Despite their different endpoints, studies comparing the two assays for a wide range of chemicals have shown a good correlation (r = 0.939) between the IC50 values obtained, though differences in sensitivity for specific agents have been noted. nih.gov

| Feature | Neutral Red Uptake (NRU) Assay | Tetrazolium Reduction (MTT) Assay |

|---|---|---|

| Biological Principle | Measures lysosomal integrity and cell membrane permeability. re-place.beresearchgate.net | Measures mitochondrial dehydrogenase activity. nih.gov |

| Endpoint | Uptake and accumulation of neutral red dye in lysosomes. re-place.be | Reduction of tetrazolium salt to formazan crystals. nih.gov |

| Assay Type | Heterogeneous (requires washing steps). researchgate.net | Can be homogeneous (simpler protocol). researchgate.net |

| Reported Sensitivity | Often considered more sensitive. nih.govresearchgate.net | Generally sensitive, but can be less so than NRU. researchgate.net |

| Potential Interferences | Fewer chemical interferences reported. researchgate.net | Reducing agents, compounds affecting mitochondrial metabolism. researchgate.netemerginginvestigators.org |

To enhance the accuracy and information obtained from cytotoxicity studies, the NRU assay can be performed concurrently with the determination of total cell protein content on the same plate. re-place.be This approach provides a method for normalizing the viability data.

After the neutral red dye has been extracted and the absorbance measured, the plate can be washed, and a protein stain, such as sulforhodamine B (SRB) or Coomassie blue, can be added to the same fixed cells. re-place.be The amount of bound protein stain is then quantified spectrophotometrically.

This dual-endpoint measurement allows researchers to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. The NRU data reflects the number of viable cells, while the total protein content reflects the total cell biomass. By calculating the ratio of neutral red uptake to total protein, the data can be normalized for variations in cell number that are not a direct result of cell death, such as differences in initial seeding density or inhibition of cell proliferation. re-place.benih.gov This integrated approach provides a more robust and nuanced assessment of a compound's effect on a cell population. re-place.be

Applications in Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Models

The NRU assay is adaptable for assessing cytotoxicity in both traditional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) cell culture models.

Two-Dimensional (2D) Models: In 2D cultures, cells are grown as a monolayer on a flat plastic surface. nih.gov This model is widely used due to its simplicity and cost-effectiveness. The NRU assay is routinely employed in this format for large-scale screening of chemicals and medical device extracts. biocompare.com For example, the cytotoxic effects of bee venom have been effectively demonstrated on MCF-7 breast cancer cells grown in 2D culture using the NRU assay. mbresearch.com

Three-Dimensional (3D) Models: 3D cell cultures, such as spheroids or cells encapsulated in hydrogels, better mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients. nih.govmedrxiv.orgfacellitate.com This increased complexity often results in cells exhibiting different physiological characteristics, including altered resistance to cytotoxic agents, compared to their 2D counterparts. medrxiv.org The NRU assay has been successfully applied to these more complex models. For instance, it has been used to evaluate the anticancer effects of the isoflavone (B191592) genistein (B1671435) on PC3 prostate cancer cells cultured in a 3D alginate hydrogel. researchgate.net Studies comparing 2D and 3D models consistently show that cells grown in 3D are more resistant to toxic substances, which is reflected in higher IC50 values obtained from NRU assays. medrxiv.org This highlights the importance of the culture model in obtaining clinically relevant cytotoxicity data.

Table 1: Comparison of NRU Assay Applications in 2D vs. 3D Cell Culture Models This table presents a conceptual comparison based on published findings; specific values are illustrative.

| Feature | Two-Dimensional (2D) Culture | Three-Dimensional (3D) Culture |

|---|---|---|

| Cellular Organization | Monolayer on a flat substrate | Spheroids or encapsulated in a matrix |

| Physiological Relevance | Limited; lacks in vivo architecture | Higher; mimics tissue-like structures |

| Drug/Toxin Sensitivity | Generally more sensitive | Often more resistant |

| Example Application | Screening cytotoxicity of bee venom on MCF-7 monolayers mbresearch.com | Assessing genistein's effect on PC3 cells in alginate hydrogel researchgate.net |

| Expected NRU Result (IC50) | Lower IC50 value | Higher IC50 value |

Live Imaging Methodologies Utilizing Neutral Red

While the standard NRU assay involves a terminal step where the dye is extracted for spectrophotometric quantification, Neutral Red's properties also lend it to non-destructive, live-cell imaging applications.

One innovative approach utilizes a compact, lens-free imaging system. This method allows for the in situ, real-time quantification of Neutral Red uptake in live cells without the need for the destructive extraction process. researchgate.netx-cellr8.comnist.govnist.gov The system uses two light sources: a pinhole source to map the cell perimeters and a collimating source to measure light intensity, from which the absorbance of the accumulated dye can be calculated at the single-cell level. nist.gov This preserves the cell culture for further analysis and enables dynamic monitoring of cell viability over time. nist.gov

Furthermore, Neutral Red can be used as a fluorescent probe in confocal laser scanning microscopy (CLSM). Although more commonly applied in plant biology to visualize vacuoles and lignified structures like Casparian bands and xylem elements in living roots, the principle is applicable to other biological systems. nih.gov The dye's ability to accumulate in acidic compartments and its fluorescent properties allow for the visualization of these organelles in living cells, offering a method to observe cellular integrity and processes in real-time. nih.gov

Regulatory and Standardized Applications of the NRU Assay

The reliability and reproducibility of the NRU assay have led to its incorporation into international guidelines and standards for safety and biocompatibility testing.

Inclusion in International Test Guidelines (e.g., OECD TG 432 for Phototoxicity)

The NRU assay is the central component of the Organisation for Economic Co-operation and Development (OECD) Test Guideline 432, the In Vitro 3T3 NRU Phototoxicity Test. facellitate.comiivs.orgoecd.orgoecd.org This guideline describes a validated in vitro method to identify the phototoxic potential of chemicals. nih.govoecd.org The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light (UVA). iivs.org

The standard procedure involves treating monolayers of Balb/c 3T3 mouse fibroblasts with various concentrations of a test substance. mbresearch.comiivs.org Two identical plates are prepared; one is irradiated with a defined dose of UVA light (e.g., 5 J/cm²), while the other is kept in the dark. iivs.org After a 24-hour incubation period post-treatment, cell viability is quantified using the NRU assay. oecd.org The phototoxic potential is determined by comparing the IC50 values (the concentration that reduces cell viability by 50%) from the irradiated (+UVA) and non-irradiated (-UVA) plates. mbresearch.com This comparison is used to calculate a Photo-Irritation-Factor (PIF) or a Mean Photo Effect (MPE), with values exceeding defined thresholds indicating a phototoxic potential. mbresearch.com The method has been shown to be predictive of acute phototoxicity in vivo. nih.gov

Implementation in International Organization for Standardization (ISO) Standards (e.g., ISO 10993-5 for Biocompatibility)

The NRU assay is one of the recommended quantitative methods in the International Organization for Standardization (ISO) standard 10993-5, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." criver.comnhiso.com This standard specifies methods to assess the potential of medical devices to cause cytotoxic effects. nhiso.com

The test is typically performed using an elution method, where extracts from the medical device are prepared using a suitable vehicle, such as a culture medium with serum. x-cellr8.comnhiso.com These extracts are then applied to a cell monolayer, often using BALB/c 3T3 or L929 cells. criver.comnhiso.com After a defined incubation period (e.g., 24 hours), cell viability is determined using the NRU assay. x-cellr8.comnucro-technics.com According to ISO 10993-5, a reduction in cell viability of more than 30% compared to a negative control is considered a cytotoxic effect. taglus.com This standardized approach is a critical first step in the biocompatibility assessment for all types of medical devices.

Proficiency Studies and Inter-Laboratory Harmonization Initiatives

To ensure consistency and reliability of data across different testing facilities, the NRU assay has been the subject of several inter-laboratory proficiency studies. These initiatives are crucial for the validation and harmonization of toxicological test methods.

An international interlaboratory study conducted in 2006, the results of which are described in ISO/TR 10993-55, was pivotal in validating the NRU assay protocol for its inclusion in the 2009 revision of ISO 10993-5. ansi.orgiteh.ai In this study, twelve laboratories correctly identified the cytotoxic potential of reference materials, demonstrating the robustness of the standardized protocol. nih.govmedrxiv.organsi.org

Table 2: Results from the 2006 ISO Interlaboratory Study for Cytotoxicity Assessment (Based on data from ISO/TR 10993-55)

| Reference Material | Description | Expected Outcome | Consensus Result (All Labs) |

|---|---|---|---|

| Material A | High-density polyethylene (B3416737) sheet | Non-cytotoxic | Correctly identified as non-cytotoxic |

| Material B | Polyurethane film + 0.1% ZDEC* | Cytotoxic | Correctly identified as cytotoxic |

| Material C | Polyurethane film + 0.25% ZDBC** | Cytotoxic | Correctly identified as cytotoxic |

ZDEC: Zinc diethyldithiocarbamate ZDBC: Zinc dibutyldithiocarbamate

Another example is a proficiency study organized by the CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) In Vitro Toxicity Testing Sub-Group. coresta.org Nine participating laboratories used the NRU assay to evaluate the cytotoxicity of mainstream smoke extracts from different cigarettes. The study demonstrated good performance among the laboratories, with the coefficient of variation for the EC50 values being primarily around or below 20%. coresta.org Such studies confirm that the NRU assay is a sensitive and reproducible method suitable for differentiating the cytotoxic potential of complex mixtures and for regulatory purposes when performed under harmonized protocols. ansi.orgcoresta.org

Compound Names

Research Applications of Neutral Red Beyond Standard Cytotoxicity Assays

Neutral Red in the Assessment of Cellular Stress Responses

Beyond its role as a simple stain, neutral red is a key component in assays designed to measure cellular health and sublethal stress. These methods leverage the principle that only healthy, viable cells can effectively take up and retain the dye within their lysosomes. wikipedia.org

The Neutral Red Retention Assay (NRRA) is a widely used biomarker to assess the stability of lysosomal membranes. nih.govresearchgate.net In healthy cells, neutral red is taken up and sequestered within the lysosomes. re-place.be However, when an organism is exposed to environmental stressors, such as chemical contaminants or adverse physical conditions, the integrity of the lysosomal membrane can be compromised. researchgate.net This damage causes the dye to leak out of the lysosome and into the cytosol at an accelerated rate. mdpi.comoup.com The time it takes for this leakage to occur, known as the Neutral Red Retention Time (NRRT), serves as a sensitive measure of cellular stress. nih.gov A shorter retention time indicates greater stress and cellular damage. researchgate.net

The NRRA has proven to be a particularly effective tool for monitoring the health of aquatic organisms, especially filter-feeding marine bivalves like mussels and clams, which accumulate pollutants from their environment. researchgate.netiwaponline.com Numerous studies have demonstrated that the lysosomal membrane stability in the hemocytes (blood cells) of these animals is highly sensitive to environmental contaminants. researchgate.netnih.gov

Research has shown a direct correlation between exposure to pollutants and reduced NRRT. For instance, mussels (Mytilus galloprovincialis) from polluted marine sites show significantly shorter retention times compared to those from cleaner, reference sites. nih.govrsc.org This response has been linked to the bioaccumulation of various contaminants.

Research Findings: NRRT in Marine Bivalves Exposed to Environmental Stressors

| Organism | Stressor(s) | Key Finding | Reference |

|---|---|---|---|

| Mussels (Mytilus edulis) | Styrene | A significant reduction in lysosomal membrane stability was observed after 7 days of exposure. nih.gov | nih.gov |

| Mussels (Mytilus galloprovincialis) | Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs) | NRRT values were inversely correlated with the concentration of PAHs and PCBs in mussel tissues. rsc.org Severely stressed mussels exhibited NRRT values below 50 minutes. nih.gov | nih.govrsc.org |

| Clams (Donax trunculus and Chamelea gallina) | Water Temperature and Salinity | Lysosomal membrane stability was found to be more sensitive to changes in temperature than salinity. High temperatures (above 27.5°C) caused significant cytotoxicity (NRRT < 50 min) in D. trunculus. mdpi.com | mdpi.com |

| Mussels (Mytilus spp.) | Seasonal Changes (Reproductive Cycle) | NRRT levels were reduced in late summer (post-spawning) compared to early summer, indicating a seasonal pattern of physiological stress associated with reproduction. researchgate.netscholaris.ca | researchgate.netscholaris.ca |

The NRRA is also a valuable biomarker for assessing the impact of soil contamination on terrestrial invertebrates, with earthworms being a key model organism. nih.gov The assay is performed on coelomocytes, which are free-roaming phagocytic cells within the earthworm's coelomic cavity and are analogous to the hemocytes of bivalves. oup.com These cells are collected through a non-invasive extrusion method. besjournal.com

Exposure to soil contaminants, particularly heavy metals, causes damage to the lysosomal membranes of these coelomocytes, leading to a quantifiable decrease in the neutral red retention time. oup.comnih.gov Studies have established a clear dose-response relationship, where increasing concentrations of soil contaminants result in progressively shorter NRRTs. oup.comdntb.gov.ua This makes the NRRA a simple and rapid method for evaluating the toxic effects of contaminated soils. dntb.gov.ua

Research Findings: NRRT in Earthworm Coelomocytes Exposed to Soil Contaminants

| Organism | Stressor | Key Finding | Reference |

|---|---|---|---|

| Earthworm (Lumbricus rubellus) | Copper | A dose-dependent decrease in NRRT was observed with increasing soil copper concentrations, quantifying the degree of lysosomal damage. oup.com | oup.com |

| Earthworm (Metaphire posthuma) | Cadmium | A linear decline in NRRT was observed in earthworms exposed to cadmium-treated soil compared to control cells, which retained the dye for approximately 120 minutes. besjournal.comnih.gov | besjournal.comnih.govbesjournal.com |

| Earthworm (Generic) | General Soil Pollutants | The NRRA in earthworm coelomocytes is recognized as a workable biomarker for routine soil quality assessment. nih.gov | nih.gov |

Neutral Red in Cellular Models of Induced Stress and Neurotoxicity

The neutral red uptake (NRU) assay is a widely utilized method in in vitro toxicology to assess cell viability and cytotoxicity. nih.govsemanticscholar.org This assay is based on the capacity of viable cells to incorporate and sequester the neutral red dye within their lysosomes. re-place.be A reduction in the uptake of neutral red is indicative of cell death or a decline in cell health. wikipedia.org

Investigating Oxidative Stress-Induced Cell Death

The NRU assay can be employed to evaluate cell viability in studies of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Oxidative stress can lead to cellular damage and ultimately, cell death. While the neutral red assay itself does not directly measure oxidative stress, it serves as a crucial tool to quantify the cytotoxic effects resulting from it.

In the context of investigating oxidative stress, the NRU assay can be used to determine the extent of cell death induced by various xenobiotics or conditions that promote ROS formation. researchgate.net This allows researchers to assess the efficacy of potential therapeutic agents in mitigating oxidative damage by observing whether they can prevent the decrease in neutral red uptake.

Elucidating Cell Response to Prenatal Stress and Environmental Harms

The neutral red assay has been adapted for use in studies investigating the impact of prenatal stress and exposure to environmental toxins on cellular health. semanticscholar.orgresearchgate.net Prenatal stress can have lasting negative effects on the developing organism, potentially leading to neurodevelopmental and physiological issues later in life. nih.govnih.gov

In a notable study, researchers developed a mouse model to identify neurons that were damaged by prenatal exposure to harmful agents but survived into the postnatal period with increased vulnerability to stress. yaledailynews.com They linked a fluorescent protein to a heat shock factor, which is activated in response to stressors like ethanol (B145695). While this specific study used a fluorescent protein and not the neutral red dye itself for tracking, it highlights the principle of using cellular stress responses to identify vulnerable cell populations. The neutral red assay could be subsequently applied to quantify the viability of these identified cells after exposure to secondary stressors.

The principle of the neutral red assay, which relies on the integrity of cellular functions like maintaining pH gradients for lysosomal dye accumulation, makes it a sensitive indicator of cellular damage caused by a wide range of environmental harms. re-place.be

Assessing Modulation of Cell Stress by Pharmaceutical Compounds

The NRU assay is a valuable tool for screening and evaluating the effects of pharmaceutical compounds on cellular stress. springernature.com It can be used to determine the cytotoxic potential of new drug candidates and to investigate whether certain compounds can protect cells from stress-induced damage. springernature.com

For example, the assay can be used to assess the cytotoxicity of chemotherapeutic drugs that induce oxidative stress in cancer cells. nih.gov Conversely, it can also be used to evaluate the protective effects of antioxidant compounds that may mitigate the harmful side effects of these drugs. nih.gov

The versatility of the neutral red assay allows for its application in various scenarios:

Ranking Potency: Ranking the cytotoxic potency of different test agents. astm.org

Metabolism-Mediated Cytotoxicity: Studying how the metabolism of a compound influences its toxicity. astm.org

Structure-Activity Relationships: Analyzing how the chemical structure of a series of related compounds affects their cytotoxicity. astm.org

Chemical Interactions: Evaluating the synergistic or antagonistic effects of chemical combinations on cell viability. astm.org

Table 2: Applications of Neutral Red Assay in Cellular Stress Models

| Application Area | Principle of Use | Example Research Focus | Reference |

| Oxidative Stress | Quantifies cell death resulting from ROS-induced damage. | Assessing the cytotoxic effects of xenobiotics. | researchgate.net |

| Prenatal Stress | Measures viability of cells previously exposed to prenatal stressors. | Identifying vulnerable cell populations. | yaledailynews.com |

| Pharmaceutical Screening | Determines the cytotoxic potential of drugs and their ability to modulate cell stress. | Evaluating chemotherapeutic agents and antioxidants. | springernature.comnih.gov |

Neutral Red as a pH Indicator in Biological Systems

Neutral red acts as a pH indicator, exhibiting a color change from red to yellow in the pH range of 6.8 to 8.0. wikipedia.org This property, coupled with its ability to be taken up by living cells, makes it a useful tool for monitoring pH variations within biological systems. nih.gov

Monitoring Intracellular and Organelle pH Variations

The ability of neutral red to accumulate in lysosomes is dependent on the pH gradient between the cytoplasm and the acidic interior of these organelles. re-place.be At physiological pH, the dye is uncharged and can freely cross cell membranes. re-place.be Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the dye becomes protonated and trapped. re-place.benih.gov

This characteristic allows neutral red to be used as a probe for lysosomal integrity and function. re-place.be However, its utility as a precise pH indicator within complex biological systems can be influenced by the microenvironment. nih.gov The fluorescence of neutral red is sensitive to solvent polarity, which can vary within different cellular compartments. nih.gov

Despite these complexities, neutral red has been successfully used to monitor pH changes in various biological contexts:

In Vivo Brain Intracellular pH: Studies have demonstrated the use of neutral red to determine intracellular pH in the rat brain cortex in vivo, showing its potential as a sensitive and non-invasive method for this purpose. nih.gov

Lysosomal Microenvironment: While it may not be an ideal absolute pH indicator in all cellular contexts, neutral red is a very sensitive probe of the lysosomal microenvironment. nih.gov Changes in its fluorescence can indicate alterations in the hydration and acidity of lysosomes. nih.gov

Carbon Dioxide Sensing: Recent research has also shown that neutral red can function as a CO2 sensor due to its optical properties changing with dissolved carbon dioxide concentrations. mdpi.com This opens up possibilities for its use in studying the impacts of CO2 on aquatic organisms. mdpi.com

The pKa of neutral red is approximately 6.8, making it suitable for detecting pH changes around the neutral range. medchemexpress.com Its emission wavelength is significantly red-shifted from the autofluorescence of many cellular components, which helps to minimize background interference in fluorescence-based studies. mdpi.com

Applications in Membrane Potential Studies

Neutral red has been identified as a valuable hydrophobic probe for monitoring neuronal activity by detecting changes in membrane potential. nih.govresearchmap.jp While traditionally known as a pH indicator, its fluorescence properties are also sensitive to the hydrophobicity of its environment, which can change during neuronal excitation. nih.gov Studies have shown that the fluorescence of Neutral Red increases in response to membrane depolarization, providing a method for optical recording of neuronal activities. researchmap.jp

Research on rat cerebellar slices demonstrated that Neutral Red's fluorescence responds to various stimuli that alter membrane potential. nih.govresearchmap.jp For instance, the application of substances like α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), (S)-3,5-dihydroxyphenylglycine (DHPG), and potassium chloride (KCl) all led to transient increases in the fluorescence of both the acidic and basic forms of the dye. nih.gov This suggests a mechanism independent of pH changes that is linked to membrane depolarization. nih.govresearchmap.jp Electrical stimulation of neurons also produced similar transient increases in fluorescence, further supporting its use as a probe for neuronal activity. nih.gov

The mechanism is partly attributed to Neutral Red's interaction with membrane lipids. The dye can bind to phospholipids, and this interaction enhances its fluorescence. nih.gov Therefore, the short-lasting optical signals from Neutral Red can be interpreted as indicators of neuronal activity, making it a useful tool in neurobiology research beyond its classic role as a pH indicator. nih.gov

Advanced Imaging and Microscopy Applications of Neutral Red

Confocal Laser Scanning Microscopy (CLSM) in Plant Root Biology

Neutral red has proven to be a versatile and effective fluorochrome for the study of living plant roots using Confocal Laser Scanning Microscopy (CLSM). nih.govnih.govscispace.com Its utility stems from several key properties: it is a lipophilic dye that rapidly penetrates the plasma membrane and tonoplast of viable plant cells. nih.govnih.gov Once inside, it becomes protonated in acidic compartments like vacuoles, where it gets trapped and accumulates. nih.govnih.gov

This characteristic makes Neutral Red an excellent probe for visualizing specific structures within intact, living roots without the need for extensive tissue processing. nih.gov Researchers have successfully used it to image a variety of tissues and cellular components in species such as Phaseolus vulgaris (common bean), Allium cepa (onion), and Arabidopsis thaliana. nih.govnih.gov

Key applications and findings from these studies include:

Visualization of Vascular Tissues: It clearly delineates proto- and metaxylem elements. nih.govnih.gov

Imaging of the Casparian Bands: The dye has an affinity for suberin and lignin, making it suitable for visualizing the Casparian bands in the endodermis. nih.govnih.gov

Vacuolar Studies: Its accumulation in vacuoles facilitates studies of vacuole biogenesis and morphology. nih.govnih.gov

Mycorrhizal and Nodule Observation: Neutral Red is also effective for observing the internal structures of root nodules and for detecting fungal hyphae in vesicular-arbuscular mycorrhizas. nih.govnih.gov

Use as a Fluorescent Label in Transgenic Reporter Systems

While Neutral Red is a powerful fluorescent stain for living cells, it functions as an external chemical dye rather than a genetically encoded reporter label in transgenic systems. In modern molecular biology, transgenic reporter systems typically involve the insertion of a gene that codes for a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). nih.govfrontiersin.org These proteins are expressed by the organism's own cellular machinery, providing a direct genetic label for specific cells, tissues, or even subcellular structures. nih.gov

Neutral Red's application in this context is complementary. It can be used as a vital stain on tissues from organisms that are part of a transgenic reporter system. For example, researchers have used Neutral Red to stain the roots of transgenic Arabidopsis thaliana lines that carry GFP. nih.govnih.gov In such experiments, the genetically encoded fluorescence from GFP can highlight specific proteins or cell lineages, while Neutral Red can be used simultaneously as a counterstain to provide anatomical context by illuminating features like vacuoles or cell walls. nih.gov This dual-labeling approach allows for more comprehensive imaging, combining the specificity of genetic reporters with the structural visualization afforded by classic vital stains.

Environmental and Ecological Research Applications

Biomonitoring of Environmental Contamination and Pollutants

Neutral Red is widely employed as a biomarker in environmental biomonitoring to assess the health of organisms exposed to environmental contaminants. nih.govunive.it The most common application is the Neutral Red Retention Time (NRRT) assay, which measures the stability of lysosomal membranes in the cells of sentinel species, such as marine mollusks (e.g., mussels) and soil invertebrates like earthworms. unive.itopenbiomarkerjournal.com

Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes and play a crucial role in cellular digestion and detoxification. When an organism is under stress from exposure to pollutants, one of the early pathological signs is a decrease in the integrity of the lysosomal membrane. unive.it The NRRT assay capitalizes on this phenomenon. Neutral Red is a lipophilic dye that passively diffuses across cell membranes and accumulates in the acidic environment of lysosomes. nih.gov In healthy cells, the dye is retained within the intact lysosomes for an extended period. However, in cells damaged by pollutants, the compromised lysosomal membranes cannot effectively retain the dye, leading to its leakage into the cytoplasm at a faster rate. unive.it

By measuring the time it takes for the dye to be released from the lysosomes, scientists can quantify the level of cellular stress and, by extension, the impact of environmental contamination. unive.it This method serves as a sensitive and early-warning indicator of adverse biological responses to a wide range of pollutants, making it a valuable tool in ecotoxicology and environmental quality assessment. unive.itopenbiomarkerjournal.com

Remediation Studies for Dyes in Aqueous Solutions

Neutral Red, itself a dye, is also a subject of remediation studies aimed at removing dye pollutants from industrial wastewater. aip.org Due to its potential hazardous and mutagenic properties, its removal from aqueous solutions is an important environmental goal. aip.org Adsorption has emerged as a simple, cost-effective, and highly efficient method for this purpose. aip.orgresearchgate.net

Researchers have investigated various adsorbent materials for their efficacy in removing Neutral Red from water. One study explored the use of water-insoluble β-cyclodextrin (β-CD) polymers. aip.org These polymers, synthesized by cross-linking β-cyclodextrin with organic acids like citric acid, tartaric acid, and malic acid, showed significant adsorption capabilities. aip.org The polymer cross-linked with citric acid (CA/β-CD) was particularly effective, achieving a 92% removal efficiency. The mechanism involves electrostatic attraction between the negatively charged carboxyl groups on the polymer and the cationic Neutral Red dye. aip.org

Another study investigated the use of natural sepiolite (B1149698), a fibrous clay mineral, as an adsorbent. researchgate.net A full factorial design was used to optimize conditions such as initial dye concentration, adsorbent dosage, pH, and particle size. The results indicated that natural sepiolite is a suitable and effective adsorbent for Neutral Red. researchgate.net Such studies demonstrate promising, low-cost solutions for treating water contaminated with textile and other industrial dyes. aip.org

| Application Area | Technique/Method | Organism/System | Key Findings |

|---|---|---|---|

| Membrane Potential Studies | Fluorescence Microscopy | Rat Cerebellar Slices | NR fluorescence increases with membrane depolarization, acting as a hydrophobic probe for neuronal activity. |

| Plant Root Biology | Confocal Laser Scanning Microscopy (CLSM) | Arabidopsis, Onion, Bean | Visualizes xylem, Casparian bands, and vacuoles in living roots with low toxicity. |

| Environmental Biomonitoring | Neutral Red Retention Time (NRRT) Assay | Mollusks, Earthworms | Measures lysosomal membrane damage as an indicator of pollutant-induced stress. |

| Wastewater Remediation | Adsorption | Aqueous Solutions | Effectively removed by adsorbents like β-cyclodextrin polymers and natural sepiolite. |

Specialized Research Applications in Plant Biology

Neutral red has found niche applications in plant biology, particularly in the detailed examination of root systems. Its properties as a vital stain allow for the visualization of internal structures and the quantification of root architecture without extensive tissue processing.

Root Growth and Morphology Studies

Neutral red (NR) serves as a valuable probe for the structural and developmental analysis of living plant roots. nih.gov As a lipophilic phenazine (B1670421) dye, it can permeate the plasma membrane of viable plant cells in its unprotonated state. nih.gov Once inside, it becomes protonated and is subsequently trapped within acidic compartments, most notably the vacuoles. nih.govnih.govsemanticscholar.org This accumulation makes it an effective stain for vacuolar systems. nih.gov

The use of Neutral red with Confocal Laser Scanning Microscopy (CLSM) allows for detailed visualization of various internal root structures. nih.gov Researchers have successfully used this method to observe:

Proto- and metaxylem elements nih.gov

Casparian bands in the endodermis nih.gov

The general morphology of root nodules nih.gov

Fungal hyphae in vesicular-arbuscular mycorrhizas nih.gov

A key advantage of using Neutral red is its relatively low toxicity in short-term applications. Studies have shown that the dynamics of root growth, as well as the integrity of the actin cytoskeleton and microtubule system, remain unchanged after brief exposure to the dye. nih.gov This allows for the study of living roots without introducing significant artifacts from the staining process itself. nih.gov

Computerized Determinations of Root Length and Diameter

The staining of roots with Neutral red is a preparatory step for computerized analysis of root system architecture. nih.govresearchgate.net Software packages such as WinRHIZO and Delta-T Scan are used to measure root length and diameter from digital images, and proper sample preparation is critical for accuracy. researchgate.netpsu.edu

Staining with Neutral red enhances the contrast between the roots and the background, facilitating more precise digital analysis. researchgate.net A sensitivity analysis of scanning protocols has led to specific recommendations for achieving reliable and reproducible results when using Neutral red. researchgate.net A staining period of 24 hours is suggested to ensure the root tissue becomes saturated with the dye. researchgate.net

Table 1: Suggested Scanning Protocol Parameters for Root Analysis Using Neutral Red Stain

| Parameter | Suggested Setting | Rationale |

|---|---|---|

| Staining Period | 24 hours | Ensures saturation of root tissue for consistent results. researchgate.netresearchgate.net |

| Root Density | < 0.5 mm root per mm² surface | Avoids overlapping of roots which can lead to inaccurate measurements. researchgate.net |

| Scanner Resolution | 400 dpi | Provides sufficient detail for accurate length estimation without excessive file size. researchgate.net |

Following such standardized protocols allows for good agreement between computerized analyses and microscopic measurements for various root systems. researchgate.net

Applications in Radiation Dosimetry

Beyond biological staining, Neutral red has been investigated for its potential use in radiation dosimetry. ekb.egscirp.org Dosimeters are devices that measure the absorbed dose of ionizing radiation. The principle behind using Neutral red in this context lies in the color change it undergoes upon exposure to radiation. ekb.eg

Researchers have developed dosimeter systems by incorporating Neutral red into polymer matrices, such as poly(vinyl alcohol) (PVA) thin films and gelatine gels. ekb.eg When these dosimeters are exposed to gamma-rays, the radiation induces chemical changes that lead to a bleaching of the red color. ekb.eg This change in absorbance, measured with a spectrophotometer, can be correlated to the absorbed radiation dose. ekb.eg

These NR-based systems have different sensitivities and useful dose ranges depending on the polymer substrate. ekb.eg

Table 2: Characteristics of Neutral Red-Based Dosimeters

| Dosimeter Type | Polymer Matrix | Wavelength of Maximum Absorbance | Useful Dose Range |

|---|---|---|---|

| Thin Film | Poly(vinyl alcohol) (PVA) | 485 nm | Up to 30 kGy |

Studies on the radiation degradation of Neutral red in aqueous solutions further confirm its sensitivity to gamma radiation. scirp.org The degradation, observed as a decrease in chroma (color) and chemical oxygen demand (COD), is directly proportional to the absorbed dose. scirp.org For instance, the color of a 10 mg/L Neutral red solution can be completely removed at a dose of 1 kGy, while a 60 mg/L solution requires a dose of 10 kGy for complete color removal. scirp.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Neutral red |

| 3-Amino-7-dimethylamino-2-methylphenazine |

| Poly(vinyl alcohol) |

Q & A

What standardized protocols exist for using Neutral Red in experimental assays?

Level: Basic

Answer:

Neutral Red is widely used in viability assays and thermal stress studies. Standardization is critical to minimize experimental variability. For example, in thermal performance experiments, protocols often involve dye uptake quantification under controlled temperature conditions (e.g., 52.5°C for 72 minutes) . Key steps include:

- Enzyme selection : Use amylases approved by authoritative bodies (e.g., Sigma A3306) to avoid starch interference, as outdated protocols (e.g., AOAC Handbook 379) may yield unreliable results .

- Error mitigation : Maintain experimental variation (CVe) below 10% by calibrating equipment and replicating trials. Studies report CVe values between 6.43% and 9.57% for Neutral Red-based starch assays, ensuring reliability .

How can researchers design experiments to assess Neutral Red’s interaction with biological membranes?

Level: Advanced

Answer:

To study membrane interactions, employ a factorial design incorporating variables like pH, temperature, and cell type. Key considerations:

- Sample size : Use power analysis (e.g., G*Power 3.1.3) to determine adequate participant numbers. For example, a study with four experimental groups (e.g., red vs. blue dye × test vs. neutral context) required 309 participants to detect small effect sizes (d = 0.162) .

- Control groups : Include untreated controls and buffer-only samples to distinguish dye-specific effects from background noise .

- Data collection : Use spectrophotometry for uptake quantification and microscopy for spatial distribution analysis.

How should researchers address genetic variation in Neutral Red-based thermal stress experiments?

Level: Advanced

Answer:

Genetic variability significantly impacts dye uptake and stress response. In starch stock experiments, clone-specific differences under thermal stress (52.5°C) showed genetic coefficients of variation (CVC) exceeding experimental variation (CVC/CVe >1), enabling genetic gain estimates up to 74.2% . Strategies include:

- Stratified sampling : Group subjects by genetic lineage to isolate treatment effects.

- Statistical adjustments : Use ANOVA to partition variance between genetic and experimental factors .

What methodologies resolve contradictions in Neutral Red uptake data across models?

Level: Advanced

Answer:

Contradictions often arise from contextual factors (e.g., pH, cell type). To address this:

- Meta-analysis : Aggregate data from diverse models (e.g., in vitro vs. in vivo) and perform subgroup analyses to identify confounding variables .

- Transparency : Report unreported data that might support alternative conclusions, as per research integrity guidelines .

- Replication : Use open-access protocols (e.g., CC-BY-SA 3.0) to ensure reproducibility across labs .

What best practices ensure data integrity in Neutral Red assays?

Level: Basic

Answer:

- Bias mitigation : Avoid cherry-picking data; predefine inclusion/exclusion criteria .

- Neutral phrasing : Frame research questions without leading participants toward expected outcomes (e.g., "How does pH affect dye uptake?" vs. "Does acidic pH increase uptake?") .

- Documentation : Maintain detailed lab journals with step-by-step protocols, reagent lot numbers, and instrument calibration logs .

How to validate Neutral Red’s role as a lysosomal marker in novel cell lines?

Level: Advanced

Answer:

- Co-localization studies : Use immunofluorescence with lysosomal markers (e.g., LAMP-1) to confirm dye specificity .

- Dose-response curves : Test dye concentrations (0.1–10 µg/mL) to identify saturation points and non-toxic thresholds.

- Negative controls : Include cells treated with lysosomal inhibitors (e.g., chloroquine) to verify dye localization mechanisms .

What statistical tools are recommended for analyzing Neutral Red assay data?

Level: Basic

Answer:

- Descriptive statistics : Calculate mean ± SD for uptake values and CVe for variability .

- Hypothesis testing : Apply t-tests for pairwise comparisons or ANOVA for multi-group designs. For non-normal distributions, use non-parametric equivalents (e.g., Mann-Whitney U) .

- Software : Use R, Python (SciPy), or GraphPad Prism for analysis and visualization.

How to optimize Neutral Red protocols for high-throughput screening?

Level: Advanced

Answer:

- Automation : Integrate liquid handling systems for dye dispensing and plate readers for rapid absorbance measurements.

- Miniaturization : Validate assays in 384-well plates to reduce reagent use .

- Quality control : Implement Z’-factor calculations to assess assay robustness (Z’ > 0.5 indicates suitability for HTS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.